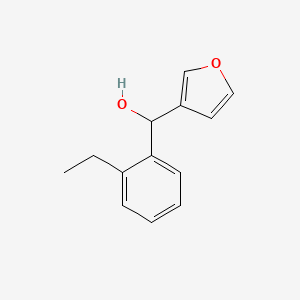

2-Ethylphenyl-(3-furyl)methanol

Description

2-Ethylphenyl-(3-furyl)methanol is a secondary alcohol featuring a phenyl group substituted with an ethyl moiety and a 3-furyl (furan-3-yl) group attached to the carbinol carbon.

Properties

IUPAC Name |

(2-ethylphenyl)-(furan-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-10-5-3-4-6-12(10)13(14)11-7-8-15-9-11/h3-9,13-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPDSRZAXQIBGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenyl-(3-furyl)methanol typically involves the reaction of 2-ethylphenylmagnesium bromide with 3-furaldehyde. The reaction proceeds via a Grignard reaction mechanism, where the Grignard reagent (2-ethylphenylmagnesium bromide) reacts with the aldehyde group of 3-furaldehyde to form the corresponding alcohol.

Industrial Production Methods: In an industrial setting, the production of 2-Ethylphenyl-(3-furyl)methanol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of efficient catalysts and purification techniques ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: 2-Ethylphenyl-(3-furyl)methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydrocarbon derivatives.

Substitution: Formation of various substituted phenyl and furan derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

2-Ethylphenyl-(3-furyl)methanol is primarily utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various transformations such as oxidation and reduction, allowing for the production of diverse chemical derivatives. This versatility makes it a valuable building block in organic synthesis.

Synthetic Routes

The synthesis typically involves the reaction of 2-ethylphenylmagnesium bromide with 3-furaldehyde via a Grignard reaction mechanism. This method is efficient and can be optimized for industrial production by adjusting reaction conditions such as temperature and solvent choice.

Biological Applications

Antimicrobial and Antioxidant Properties

Research has indicated that 2-Ethylphenyl-(3-furyl)methanol exhibits notable biological activities, including antimicrobial and antioxidant effects. These properties are crucial for developing new therapeutic agents aimed at combating various diseases.

Mechanism of Action

The compound's biological activities are thought to be mediated through its interaction with specific molecular targets, influencing various biochemical pathways. This makes it a candidate for further investigation in pharmacological studies aimed at understanding its potential therapeutic uses.

Medical Research

Therapeutic Potential

Due to its unique structural features, 2-Ethylphenyl-(3-furyl)methanol is explored for potential therapeutic applications. The compound's ability to modulate biological activities positions it as a candidate for drug development, particularly in areas requiring novel antimicrobial or antioxidant agents.

Industrial Applications

Specialty Chemicals Production

In industrial settings, 2-Ethylphenyl-(3-furyl)methanol can be utilized in producing specialty chemicals and materials. Its chemical reactivity allows it to serve as a precursor for various chemical processes, contributing to the synthesis of high-value products.

Mechanism of Action

The mechanism of action of 2-Ethylphenyl-(3-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can modulate biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Furyl vs. 3-Furyl Substitution

The position of the furyl group significantly impacts biological activity:

- Cytotoxicity: In quinolone derivatives, the 3-furyl-substituted compound 7e (IC50 = 11.40 μM against MCF-7 cells) showed comparable activity to its 2-furyl analog 7b (IC50 = 12.35 μM). However, both were inactive against MDA-MB-231 cells, indicating cell-type specificity .

- Enzyme Inhibition : For PqsD inhibitors, the 2-furyl isomer 63 demonstrated improved activity, while the 3-furyl derivative 64 was nearly inactive .

Key Insight: The 3-furyl group in 2-Ethylphenyl-(3-furyl)methanol may confer selective bioactivity depending on the biological target, though its efficacy relative to 2-furyl analogs requires empirical validation.

Phenyl Ring Substituents

- Ethyl vs. Fluorinated analogs (e.g., [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol, ) exhibit higher metabolic stability due to the electron-withdrawing trifluoromethyl group .

Physicochemical Properties

- Solubility: Methanol’s polarity () suggests that 2-Ethylphenyl-(3-furyl)methanol may dissolve in polar aprotic solvents (e.g., DMF, THF), similar to intermediates in and .

- Melting Points: Hydroxyacetophenone derivatives () with chloro or fluoro substituents exhibit higher melting points (215–218°C) due to hydrogen bonding, whereas the target compound’s ethyl group may lower its melting point.

Biological Activity

2-Ethylphenyl-(3-furyl)methanol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a phenyl group substituted with an ethyl group and a furan moiety, which may contribute to its interactions with biological systems. The following sections will detail the biological activity, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure

The chemical structure of 2-Ethylphenyl-(3-furyl)methanol can be represented as follows:

This structure comprises a phenolic component linked to a furan ring, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures to 2-Ethylphenyl-(3-furyl)methanol exhibit antimicrobial properties. For instance, studies have shown that phenolic compounds can inhibit bacterial growth by disrupting cell membrane integrity and function. The furan ring may also contribute to these effects by enhancing lipophilicity, allowing better penetration into microbial membranes.

Antioxidant Activity

The antioxidant potential of 2-Ethylphenyl-(3-furyl)methanol has been explored through various assays. The presence of hydroxyl groups in the structure is known to scavenge free radicals, thereby reducing oxidative stress. A study demonstrated that similar compounds exhibited significant DPPH radical scavenging activity, suggesting that 2-Ethylphenyl-(3-furyl)methanol may possess comparable antioxidant capabilities .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds targeting inflammatory pathways are of great interest. Preliminary research suggests that derivatives of phenolic compounds can inhibit pro-inflammatory cytokines. 2-Ethylphenyl-(3-furyl)methanol may modulate inflammatory responses by affecting pathways involving NF-kB and COX-2 expression .

The biological activity of 2-Ethylphenyl-(3-furyl)methanol is likely mediated through several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and oxidative stress.

- Receptor Modulation : It could interact with various receptors, altering signal transduction pathways that influence cellular responses.

- Radical Scavenging : The hydroxyl group in the structure allows for electron donation, neutralizing free radicals effectively.

Case Studies

- Antimicrobial Activity Study :

- Antioxidant Activity Assessment :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.